molecular formula C15H10ClF3O2 B2768449 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone CAS No. 945408-99-1

2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B2768449
CAS No.: 945408-99-1
M. Wt: 314.69
InChI Key: ZSXBXZFVWDZYNG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone is a chemical compound that features both a chlorophenyl and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone typically involves the reaction of 4-chlorobenzaldehyde with 4-(trifluoromethoxy)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzaldehyde
  • 4-Chlorobenzaldehyde
  • 2-(4-Chlorophenyl)-1-phenylethanone

Uniqueness

2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone is unique due to the presence of both a chlorophenyl and a trifluoromethoxyphenyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c16-12-5-1-10(2-6-12)9-14(20)11-3-7-13(8-4-11)21-15(17,18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXBXZFVWDZYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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